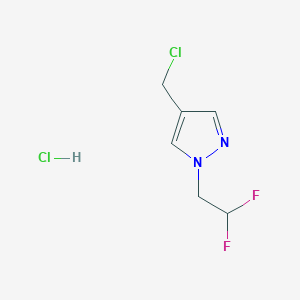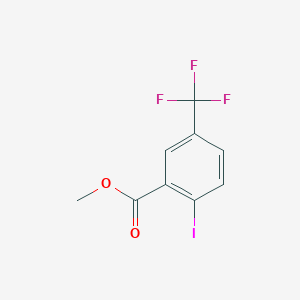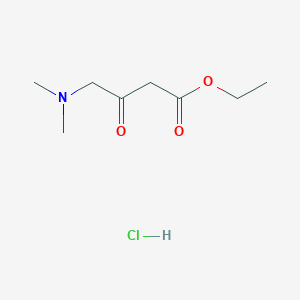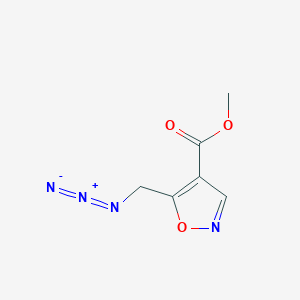![molecular formula C12H15ClF3NO B1435513 3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride CAS No. 1803604-11-6](/img/structure/B1435513.png)
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride
Overview
Description
“3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClF3NO. It has a molecular weight of 281.70 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride” consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolan ring via a methylene bridge .Scientific Research Applications
Electrochemical Sensing
A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants . The presence of the –PhCF3 group is important for the recognition of synthetic stimulants .
Detection of Synthetic Stimulants
The compound shows promise in the detection of synthetic stimulants in forensic samples without prior pretreatment . It has been used to study the interaction with synthetic stimulants containing primary (2-AI), secondary (buphedrone), and tertiary .
Electrode Surface Modification
Modification of an electrode surface with a selective layer leads to amplification of the electrochemical signal . This compound has been used for such modifications .
Analytical Performance
Compared to electrodes modified with nanomaterial, electrodes modified with this compound showed the highest sensitivity in a concentration range of 1–11 μmol L−1 at neutral pH and a possibility of detection of 0.43–0.56 μg mL−1 .
Charge Transfer Interactions
The determined values of the adsorption constants (Kads) showed the significance of charge–transfer and/or hydrogen bond interactions between—PhCF3 groups in the polymeric film and the analyte of interest .
Drug Research
The compound has been theoretically studied as a drug and its five derivatives . The highest dipole moment was observed for a drug in HF/6-31G (6.121) whereas the smallest one was observed for a drug in PM3 (4.029) the value of dipole moment due to their effect on the charge density of the molecule .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that the trifluoromethyl group in the compound can significantly impact the chemical reactivity and biological activity .
Biochemical Pathways
It is known that the trifluoromethyl group can influence various pharmacological activities .
Result of Action
The presence of the trifluoromethyl group can enhance the potency of the compound .
Future Directions
properties
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]oxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)7-11(16)5-6-17-8-11;/h1-4H,5-8,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVAJJFUXSJCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CC2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435431.png)



![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B1435435.png)


![[1-(methoxymethyl)-3,4-dihydro-1H-2-benzopyran-1-yl]methanamine hydrochloride](/img/structure/B1435440.png)


![tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1435449.png)

